Methyl 6-Amino-2-naphthoate
Overview
Description
Methyl 6-Amino-2-naphthoate (MAN) is a synthetic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is an important intermediate for the synthesis of drugs and other compounds, and is also used in the production of various biomaterials. MAN has also been used in a variety of scientific research applications, including studies of enzyme kinetics, protein folding, and drug delivery.
Scientific Research Applications
Spectroscopic Studies
Methyl 6-Amino-2-naphthoate: has been studied experimentally and spectrally. Researchers have investigated its reactions with formalin and paraformaldehyde, which could be relevant in spectroscopic analysis and quantum chemical calculations .
Proteomics Research
This compound is used in proteomics research, where it may serve as a naphthalene compound used for various biochemical applications .
Synthesis and Crystal Structure Analysis
There is evidence of its use in the synthesis of other compounds and in crystal structure analysis, which is crucial in understanding molecular configurations and designing new materials .
properties
IUPAC Name |
methyl 6-aminonaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXVPYIHRFOTJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475484 | |
Record name | Methyl 6-Amino-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5159-59-1 | |
Record name | Methyl 6-Amino-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on the reaction of 2-naphthylamines with methanal. What were the key findings regarding the reactivity of methyl 6-amino-2-naphthoate specifically?
A1: The study revealed that methyl 6-amino-2-naphthoate, similar to 2-naphthylamine, does not readily form the expected aminals or imines when reacted with formalin or paraformaldehyde under standard conditions []. This finding challenges the conventional understanding of amine-aldehyde reactivity and highlights the unique behavior of methanal in these reactions. The research further explored modified conditions to synthesize and characterize these intermediates, offering valuable insights into the reaction pathway. Additionally, Density Functional Theory (DFT) calculations provided a deeper understanding of the thermodynamic factors influencing the formation and stability of the corresponding aminals and imines derived from methyl 6-amino-2-naphthoate [].
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